molecular formula C12H12N4O4 B2843561 ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate CAS No. 677749-51-8

ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate

Cat. No. B2843561
CAS RN: 677749-51-8
M. Wt: 276.252
InChI Key: UTHZJFWBNLEZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate” is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . This compound contains a 1,2,3-triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, such as “ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate”, can be accomplished using “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of “ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate” can be characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

Treatment of Cancer Cells

Indole derivatives, which can be synthesized using the compound, have shown potential in the treatment of cancer cells . For example, compound 10ec induced the apoptosis of BT-474 cells .

Antiviral Activity

1,2,3-Triazole derivatives, including the compound , have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activity .

Anti-Inflammatory Activity

Indole derivatives possess anti-inflammatory activity . Therefore, the compound could potentially be used in the synthesis of anti-inflammatory drugs.

Antimicrobial Activity

Indole derivatives also possess antimicrobial activity . This suggests that the compound could be used in the development of new antimicrobial agents.

Antitubercular Activity

1,2,3-Triazole derivatives have shown antitubercular activity . This suggests potential applications of the compound in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity . This suggests potential applications of the compound in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have shown antimalarial activity . This suggests potential applications of the compound in the treatment of malaria.

properties

IUPAC Name

ethyl 4-(5-methyl-4-nitrotriazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-3-20-12(17)9-4-6-10(7-5-9)15-8(2)11(13-14-15)16(18)19/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHZJFWBNLEZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(N=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.